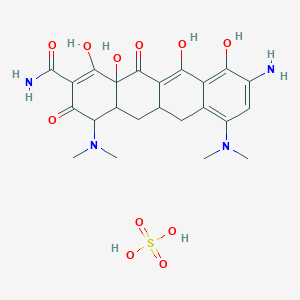
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Aminominocycline Sulfate: is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its potent antibacterial properties and is often used in combination with other antibiotics to enhance their efficacy. It is particularly effective against drug-resistant bacteria, making it a valuable asset in the field of infectious disease treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminominocycline Sulfate typically involves the nitration of minocycline hydrochloride followed by reduction in the presence of a catalyst. The nitration process is carried out at low temperatures to ensure the stability of the intermediate compounds. The reduction step converts the nitro group to an amino group, resulting in the formation of 9-Aminominocycline .
Industrial Production Methods: In industrial settings, the production of 9-Aminominocycline Sulfate follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Catalytic hydrogenation is often employed, using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of 9-Aminominocycline, each with unique pharmacological properties. These derivatives are often tested for their efficacy against different bacterial strains .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Aminominocycline Sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology: In biological research, this compound is used to study bacterial resistance mechanisms. Its ability to disrupt bacterial biofilms makes it a valuable tool for understanding and combating bacterial infections.
Medicine: Medically, 9-Aminominocycline Sulfate is used in combination therapies to treat infections caused by drug-resistant bacteria. Its synergistic effects with other antibiotics enhance their efficacy and reduce the likelihood of resistance development .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the production of other antibiotics. Its stability and efficacy make it a preferred choice for large-scale production.
Wirkmechanismus
The mechanism of action of 9-Aminominocycline Sulfate involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death. The compound also exhibits synergistic effects when used with other antibiotics, enhancing their ability to combat resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Minocycline: The parent compound of 9-Aminominocycline, known for its broad-spectrum antibacterial activity.
Tigecycline: Another derivative of minocycline, used to treat complex infections caused by resistant bacteria.
Uniqueness: 9-Aminominocycline Sulfate stands out due to its enhanced efficacy against drug-resistant bacteria and its ability to disrupt bacterial biofilms. Its unique structure allows for various modifications, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C23H30N4O11S |
|---|---|
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4) |
InChI-Schlüssel |
NIPQNMFANKZKNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


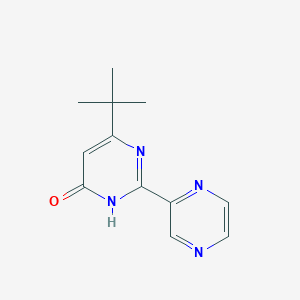

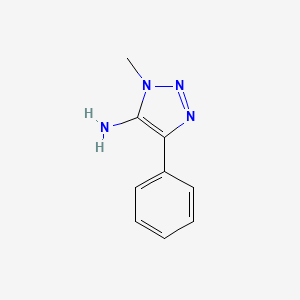

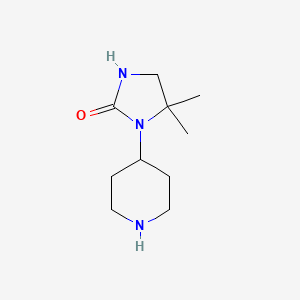
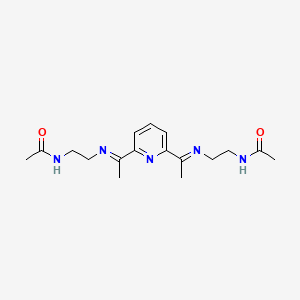


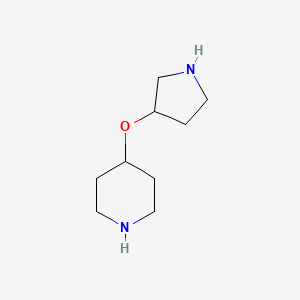
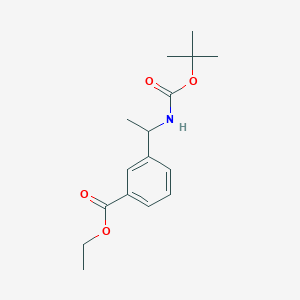
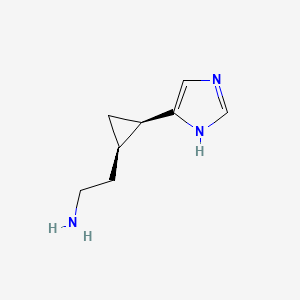
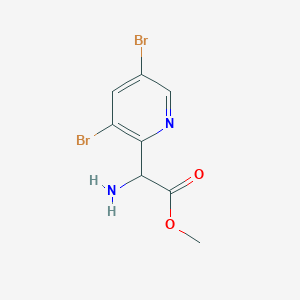
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)
